molecular formula C7H7F2NO3S B2642396 2,3-Difluoro-4-methoxybenzenesulfonamide CAS No. 1343733-54-9

2,3-Difluoro-4-methoxybenzenesulfonamide

Cat. No.: B2642396
CAS No.: 1343733-54-9
M. Wt: 223.19
InChI Key: HEEMINABBIVODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

While specific safety and hazard information for 2,3-Difluoro-4-methoxybenzenesulfonamide is not available, similar compounds like 2,6-Difluoro-4-methoxybenzenesulfonamide have been classified as potentially causing skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4-methoxybenzenesulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and a methoxy group on the benzene ring enhances its reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

2,3-difluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEMINABBIVODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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